molecular formula C9H5FO2 B2472271 7-Fluoro-2H-chromen-2-one CAS No. 71428-25-6

7-Fluoro-2H-chromen-2-one

Cat. No. B2472271
CAS RN: 71428-25-6
M. Wt: 164.135
InChI Key: YBRGCOPGNVPCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2H-chromen-2-one is a chemical compound with the molecular formula C9H5FO2 . It is a derivative of coumarin, a type of organic compound that is found in many plants .


Synthesis Analysis

The synthesis of coumarin derivatives, including this compound, has been a topic of interest for many researchers . One study discussed the synthesis of 7-hydroxy-4-substituted coumarins, which could potentially be modified to create this compound . The study explored the influence of various Lewis acids on the reaction and proposed a possible mechanism based on the experimental results .


Molecular Structure Analysis

The molecular structure of this compound consists of a flat, aromatic, and lipophilic lactone group, which allows for binding to diverse targets through hydrophobic, π–π stacking, hydrogen bonds, and dipole-dipole interactions .


Chemical Reactions Analysis

Coumarin derivatives, including this compound, have been studied for their diverse pharmacological activities . These activities are largely dependent on the substituents and branching positions around the bicyclic core .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.14 . It is a solid substance with a melting point of 148-150°C .

Scientific Research Applications

Fluorescence Properties and Sensor Development

  • 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a related compound to 7-Fluoro-2H-chromen-2-one, demonstrates unusual fluorescence properties. It is almost nonfluorescent in aprotic solvents but strongly fluoresces in protic solvents, making it applicable in developing fluorogenic (fluorescent "off-on") sensors (Uchiyama et al., 2006).

Synthesis of Derivatives

  • Research has explored the environmentally friendly synthesis of 2H-chromen-2-ones derivatives, including those related to this compound, under various reaction conditions. This includes the use of ultrasonic irradiation to improve yields and reduce reaction times (Ranjbar‐Karimi et al., 2011).

Reagent for Fluorescence Analysis

  • 7-Chloro-4-methyl-6-nitro-2H-chromen-2-one, closely related to this compound, has been developed as a new reagent for fluorescence analysis. This compound forms highly fluorescent derivatives with different amines, potentially useful for analytical applications (Noe et al., 2003).

Antimicrobial Activity

  • Biologically active urea/thiourea derivatives of 6-fluoro-3,4-dihydro-2H-chromen-2-yl have been synthesized, showing moderate to excellent antimicrobial activities against various bacterial and fungal strains (Mannam et al., 2020).

Synthesis of Natural Insect Antijuvenile Hormones

  • The synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes, including the preparation of 3-fluoro analogues of natural insect antijuvenile hormones Precocene I and II, has been explored. This demonstrates the potential use of fluorinated chromenes in developing bioactive compounds (Camps et al., 1980).

Bioimaging Applications

  • A fluorescent probe based on 2H-chromen-2-one has been designed for selective and sensitive detection of Zn²⁺ ions. This probe, useful in cell imaging, changes emission color from green to red upon binding with Zn²⁺, illustrating potential applications in environmental protection and safety inspection (Tan et al., 2014).

NMR Spectral Analysis

  • Complete assignments of ¹H and ¹³C NMR spectra of fluoro‐substituted chromenes have been deduced, providing valuable information for characterizing such compounds and their derivatives (Barberis et al., 1995).

Synthesis of Chiral Fluoro-Containing Polyhydro-2H-Chromenes

  • Chiral 4-fluoropolyhydro-2H-chromenes have been synthesized from monoterpenoids. This demonstrates the potential of using fluorine-containing chromenes in creating new biologically active compounds (Mikhalchenko et al., 2016).

Myocardial Perfusion Imaging

  • [18F] 4-(2-fluoroethoxy)-2H-chromen-2-one has been developed as a novel myocardial perfusion imaging radiotracer, showing good stability and favorable pharmacokinetics, suggesting its potential in cardiac imaging applications (Bhusari et al., 2017).

Mercury Detection

  • Off–on fluorometric probes based on 2H-chromen-2-one have been designed for sensitive mercury detection, showcasing the applicability of chromene derivatives in environmental monitoring (Mubarok et al., 2016).

Synthesis of Chiral Chromenyl Compounds

  • Efficient methods for synthesizing chiral chromenyl compounds, including fluoro-substituted versions, have been developed. These compounds have diverse pharmacological properties, such as β-blockade, anticonvulsant, and antimicrobial activities (Yu et al., 2005).

Synthesis of Fluorinated Phenols and Chromenes

  • Fluorinated phenols and chromenes have been synthesized via regioselective cyclizations, highlighting the versatility of fluorinated chromenes in creating a variety of biologically active molecules (Hussain et al., 2008).

Fluorescence Probe for Sulfite Detection

  • A fluorescent probe based on 2H-chromen-2-one has been synthesized for selective detection of sulfite. This highlights the potential of such compounds in developing sensitive probes for environmental and biological monitoring (Sun et al., 2017).

Antiviral Activity Against Influenza A Virus

  • Fluoro- and hydroxy-containing chromenes derived from monoterpenes have shown activity against Influenza A virus, indicating their potential as antiviral agents (Ilyina et al., 2021).

Functionalized 2H-Chromene Synthesis

  • Iron-catalyzed synthesis of functionalized 2H-chromene derivatives has been developed, providing an atom-economical and environmentally friendly approach for creating a wide range of substituted chromenes (Bera et al., 2011).

Future Directions

The future research directions for 7-Fluoro-2H-chromen-2-one and other coumarin derivatives include developing new synthetic methods, investigating their biological properties, and exploring their potential applications in various fields .

properties

IUPAC Name

7-fluorochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRGCOPGNVPCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.